molecular formula C27H37N3O3S B2922556 4-butyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide CAS No. 474621-86-8

4-butyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide

Cat. No.: B2922556
CAS No.: 474621-86-8
M. Wt: 483.67
InChI Key: RHQXAHFCCCYNOA-UHFFFAOYSA-N
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Description

4-butyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates key pharmacophores, including a piperidine ring linked to a pyridine moiety via a sulfonamide group, a design feature observed in compounds targeting G-protein-coupled receptors (GPCRs) . The structural framework suggests potential for application as a molecular probe to study receptor function and signal transduction pathways. The sulfonamide group is a common feature in many bioactive molecules and often contributes to favorable pharmacokinetic properties and target binding affinity . The specific combination of a cyclohexanecarboxamide core with a sulfonamide-linked piperidine scaffold indicates that this compound may be investigated for its potential interactions with various enzymatic or receptor targets, similar to other developed research compounds . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O3S/c1-2-3-7-21-10-12-22(13-11-21)27(31)29-24-14-16-25(17-15-24)34(32,33)30-19-5-4-9-26(30)23-8-6-18-28-20-23/h6,8,14-18,20-22,26H,2-5,7,9-13,19H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQXAHFCCCYNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyridine ring : Known for its role in various biological activities.
  • Piperidine moiety : Often associated with anesthetic and cognitive effects.
  • Sulfonamide group : Linked to antibacterial properties and enzyme inhibition.

The molecular formula is C20H30N4O2SC_{20}H_{30}N_4O_2S, indicating a substantial molecular weight and potential for diverse interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, which can lead to anti-inflammatory effects.
  • Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing neurological pathways.
  • Cellular Signaling : The compound may modulate pathways involved in cell survival and apoptosis, particularly in cancer cells.

In Vitro Studies

Recent studies have demonstrated the following biological activities:

  • Anti-inflammatory Activity : The compound showed significant inhibition of IL-1β release, indicating potential use in treating inflammatory diseases.
Concentration (µM)IL-1β Inhibition (%)
1019.4
5029.1
  • Anti-cancer Properties : It has been shown to inhibit cell proliferation in cancer cell lines, particularly those deficient in BRCA genes.

Case Studies

  • Study on Pyroptosis Inhibition : In a controlled study, the compound exhibited a 24.9% reduction in pyroptosis at 10 µM concentration, suggesting its potential as an anti-pyroptotic agent .
  • PARP Inhibition : Similar compounds have been shown to inhibit poly(ADP-ribose) polymerases (PARP), which are critical for DNA repair mechanisms in cancer cells. This suggests that our compound might also have similar properties, warranting further investigation into its role as a cancer therapeutic .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments are ongoing but initial results suggest low cytotoxicity at therapeutic concentrations.

Comparison with Similar Compounds

Compound A : 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide (CAS 1049493-75-5)

  • Molecular Formula : C25H35N5O3S
  • Molecular Weight : 485.6 g/mol
  • Key Features: Replaces the piperidine ring in the target compound with a piperazine ring. Substitutes the pyridin-3-yl group with a pyrazin-2-yl group.

Compound B : N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

  • Molecular Formula : C23H21F3N4O2
  • Molecular Weight : 442.44 g/mol
  • Key Features: Contains a trifluoromethylpyrimidine group instead of pyridine/pyrazine. Features a phenoxyphenyl substituent rather than a sulfonamide-linked phenyl group.

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound A Compound B
Molecular Weight ~483.6 (estimated) 485.6 442.44
Heterocycle Pyridin-3-yl (mono-N) Pyrazin-2-yl (di-N) Pyrimidin-4-yl (di-N)
Linker Piperidine-sulfonyl Piperazine-sulfonyl Piperidine-carboxamide
Functional Groups Butyl, sulfonamide Butyl, sulfonamide Trifluoromethyl, phenoxy
Lipophilicity (LogP) High (butyl chain) Moderate (piperazine) Moderate (trifluoromethyl)

Key Observations :

The trifluoromethyl group in Compound B may confer higher metabolic stability compared to the butyl chain in the target compound .

Linker Flexibility :

  • Piperidine (target compound) is less conformationally flexible than piperazine (Compound A), which could influence binding kinetics and selectivity.

In contrast, Compound A’s piperazine linker may enhance solubility .

Research Findings and Limitations

  • Biological Data: No activity or toxicity data are available in the referenced sources, limiting direct pharmacological comparisons.
  • Synthetic Accessibility : Compound A and B are commercially available (Evidences 4–5), suggesting established synthesis routes, but scalability and yield details are unspecified.

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